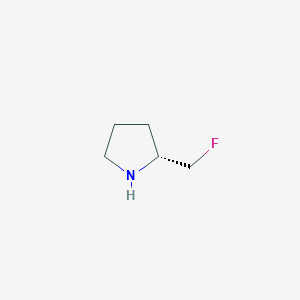
(2R)-2-(fluoromethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(Fluoromethyl)pyrrolidine: is a chiral fluorinated organic compound It features a pyrrolidine ring, a five-membered nitrogen-containing ring, with a fluoromethyl group attached to the second carbon atom in the ®-configuration
准备方法
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method to synthesize (2R)-2-(fluoromethyl)pyrrolidine involves the nucleophilic substitution of a suitable precursor, such as (2R)-2-(chloromethyl)pyrrolidine, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
-
Fluorination of Pyrrolidine Derivatives: : Another approach is the direct fluorination of pyrrolidine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and control.
化学反应分析
Types of Reactions
-
Oxidation: : (2R)-2-(Fluoromethyl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into various reduced forms.
-
Substitution: : The fluoromethyl group can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Nucleophiles: KF, CsF, DAST, Deoxo-Fluor
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
科学研究应用
Chemistry
In organic synthesis, (2R)-2-(fluoromethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity to the target molecules.
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can mimic hydrogen in size but with different electronic properties, which can enhance the binding affinity and selectivity of drugs.
Medicine
Pharmaceutical applications include the development of novel therapeutic agents. The fluoromethyl group can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
In the agrochemical industry, this compound is explored for its potential use in the synthesis of pesticides and herbicides, where fluorinated compounds often exhibit enhanced biological activity and environmental stability.
作用机制
The mechanism by which (2R)-2-(fluoromethyl)pyrrolidine exerts its effects depends on its specific application. In drug design, the fluoromethyl group can interact with biological targets through hydrogen bonding, dipole interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
(2S)-2-(Fluoromethyl)pyrrolidine: The enantiomer of (2R)-2-(fluoromethyl)pyrrolidine, differing in the spatial arrangement of the fluoromethyl group.
(2R)-2-(Chloromethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(Hydroxymethyl)pyrrolidine: Contains a hydroxymethyl group instead of fluoromethyl.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and other fields.
属性
IUPAC Name |
(2R)-2-(fluoromethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKMBIRRGZGLE-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole](/img/structure/B2692086.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)
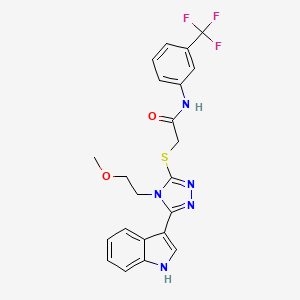
![1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2692091.png)
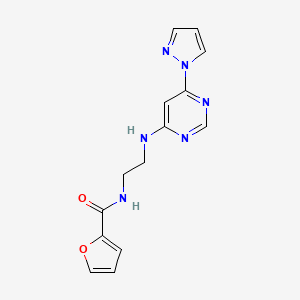
![2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)
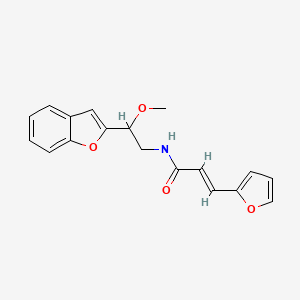
![3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2692098.png)
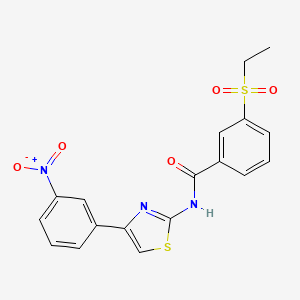
![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)
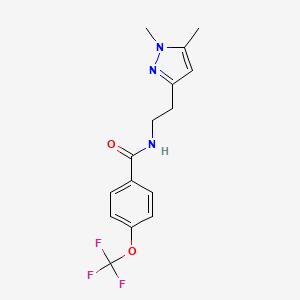
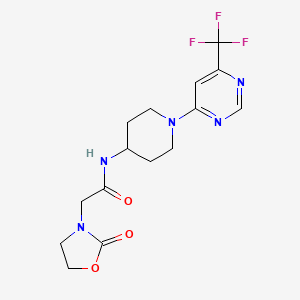
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2692106.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)
